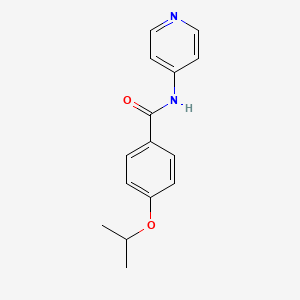

4-isopropoxy-N-4-pyridinylbenzamide

Description

4-Isopropoxy-N-4-pyridinylbenzamide is a benzamide derivative characterized by an isopropoxy substituent at the para-position of the benzamide core and a pyridinyl group attached to the amide nitrogen. These compounds are typically synthesized for pharmacological research, targeting receptors such as sigma (σ) or dopamine receptors due to their benzamide backbone and substituted aryl/heteroaryl groups .

Properties

IUPAC Name |

4-propan-2-yloxy-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h3-11H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWPHTFKNZATSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 4-isopropoxy-N-4-pyridinylbenzamide analogs and related benzamide derivatives:

Key Observations

The piperazinyl moiety (N₃-containing) in introduces a tertiary amine, improving solubility via protonation at physiological pH compared to the piperidinyl group (N₂-containing) in .

Pharmacological Target Selectivity

- Benzamide derivatives with dichlorophenyl groups (e.g., BD 1008 and BD 1047) exhibit high affinity for sigma receptors due to halogen-mediated hydrophobic interactions with receptor pockets .

- The pyridinyl and piperazinyl/piperidinyl groups in the and compounds may shift selectivity toward kinase or ion channel targets, as seen in analogs like AC 927 (N-phenethylpiperidine oxalate) .

Research Findings and Implications

- Sigma Receptor Binding: Compounds like BD 1008 and BD 1047 demonstrate sub-nanomolar affinity for sigma-1 and sigma-2 receptors, respectively. The absence of halogen substituents in the and analogs suggests lower sigma receptor affinity but possible activity at other targets .

- Synthetic Accessibility : The commercial availability of and compounds (via supplier listings) indicates their utility as intermediates for further derivatization in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.